molecular formula C20H15ClFNOS B12638371 Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Cat. No.: B12638371
M. Wt: 371.9 g/mol
InChI Key: PQTBWWDUEAIRLM-UHFFFAOYSA-N
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Description

Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a dihydrothieno[3,2-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the dihydrothieno[3,2-c]pyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone,(4-chlorophenyl)phenyl-: A simpler analog with only a chlorophenyl group attached to the methanone core.

    Methanone,(2-amino-5-chlorophenyl)(2-fluorophenyl)-: Contains both chlorophenyl and fluorophenyl groups, but with an amino group instead of the dihydrothieno[3,2-c]pyridine ring.

Uniqueness

Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is unique due to the presence of the dihydrothieno[3,2-c]pyridine ring, which imparts distinct chemical and biological properties compared to its simpler analogs.

This detailed article provides a comprehensive overview of Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H15ClFNOS

Molecular Weight

371.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone

InChI

InChI=1S/C20H15ClFNOS/c21-15-5-1-14(2-6-15)20(24)23-11-9-18-17(10-12-25-18)19(23)13-3-7-16(22)8-4-13/h1-8,10,12,19H,9,11H2

InChI Key

PQTBWWDUEAIRLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1SC=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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